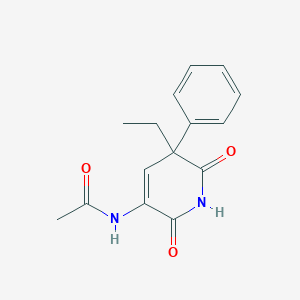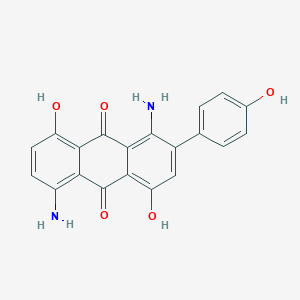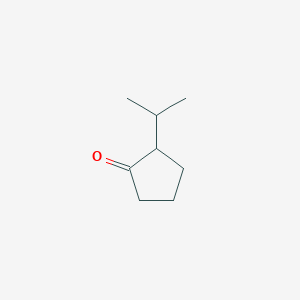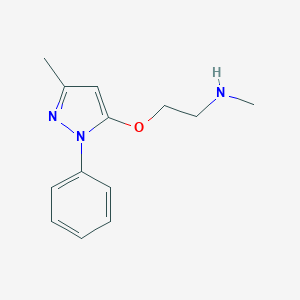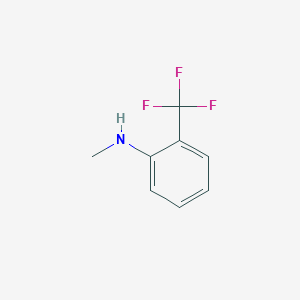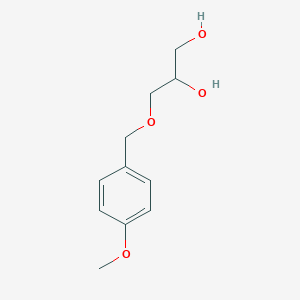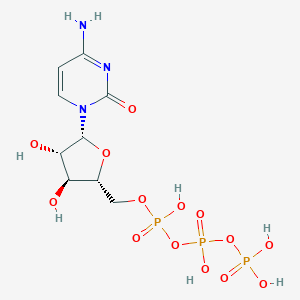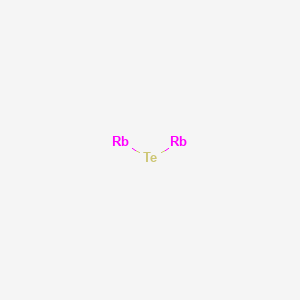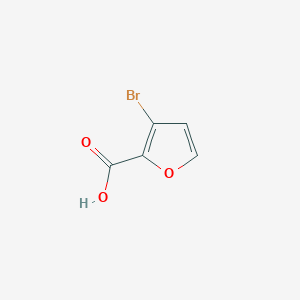
3-Bromofuran-2-carboxylic acid
Übersicht
Beschreibung
3-Bromofuran-2-carboxylic acid is a compound with the molecular weight of 190.98 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is 3-bromo-2-furoic acid .
Synthesis Analysis
The synthesis of 3-Bromofuran-2-carboxylic acid involves the reaction of 3-bromofuran-2-carbaldehyde with 2-methyl-2-butene in tert-butanol . A solution of 80% sodium chlorite and sodium dihydrogen phosphate in water is added dropwise at room temperature, and the mixture is stirred overnight .Molecular Structure Analysis
The molecular structure of 3-Bromofuran-2-carboxylic acid consists of a furan ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Physical And Chemical Properties Analysis
3-Bromofuran-2-carboxylic acid is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 190.98 . The compound’s InChI code is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Wissenschaftliche Forschungsanwendungen
-
Chemical Synthesis
- Application : 3-Bromofuran-2-carboxylic acid is used as a reagent in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran-2-carboxylic acid as a reagent would result in the formation of a new compound .
-
Preparation of 2-substituted 3-furfurals
- Application : 3-Bromofuran is used in the preparation of 2-substituted 3-furfurals .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran in the preparation of 2-substituted 3-furfurals would result in the formation of a new compound .
-
Synthesis of 5,6-dehydronorcantharidins
- Application : 3-Bromofuran is also used in the synthesis of 5,6-dehydronorcantharidins .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran in the synthesis of 5,6-dehydronorcantharidins would result in the formation of a new compound .
-
Furan Platform Chemicals
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). 3-Bromofuran-2-carboxylic acid could potentially be used in the manufacture and uses of these FPCs .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran-2-carboxylic acid in the manufacture and uses of FPCs would result in the formation of a new compound .
-
Synthesis of Furanyl Cyclobutenediones
- Application : 3-Bromofuran-2-carboxylic acid could potentially be used in the synthesis of furanyl cyclobutenediones, which are potent G-protein coupled receptor antagonists .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran-2-carboxylic acid in the synthesis of furanyl cyclobutenediones would result in the formation of a new compound .
- Synthesis of Chiral Furans
- Application : 3-Bromofuran-2-carboxylic acid could potentially be used in the synthesis of chiral furans .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran-2-carboxylic acid in the synthesis of chiral furans would result in the formation of a new compound .
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
Eigenschaften
IUPAC Name |
3-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGSJZFBUOJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuran-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


